methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2O2. It is a trifluoromethylated derivative of pyrrole, which is a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride typically involves the trifluoromethylation of pyrrole derivatives. One common method is the reaction of 2-(1H-pyrrol-2-yl)propanoic acid with trifluoromethane in the presence of a suitable catalyst under controlled conditions. The resulting trifluoromethylated product is then esterified with methanol to form the methyl ester, followed by hydrochloric acid treatment to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrroles or esters.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: . It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting diseases where trifluoromethyl groups play a crucial role in enhancing drug efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its trifluoromethyl group imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This can lead to improved pharmacokinetic properties and therapeutic outcomes.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including enzymes involved in metabolic pathways, signaling proteins, and receptors. The specific pathways affected will depend on the biological context and the intended application of the compound.
Comparison with Similar Compounds
Methyl 2-amino-3-fluorobenzoate: This compound is structurally similar but lacks the trifluoromethyl group.
2-Methyl-3-(trifluoromethyl)aniline: Another trifluoromethylated compound, but with a different aromatic ring structure.
Uniqueness: Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride is unique due to its combination of the trifluoromethyl group and the pyrrole ring. This combination provides enhanced chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2.ClH/c1-15-6(14)7(12,8(9,10)11)5-3-2-4-13-5;/h2-4,13H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAHAUWIIPEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CN1)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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